Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

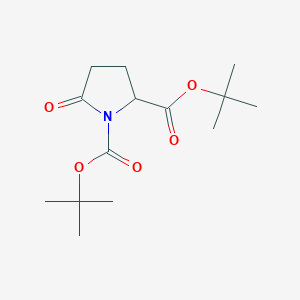

Chemical Identity: Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, also known as Boc-L-Pyr-OtBu, is a chiral pyrrolidine derivative with the molecular formula C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol (CAS 91229-91-3). Its structure features a 5-oxo-pyrrolidine core protected by two tert-butyl ester groups at the 1- and 2-positions, with an (S)-configuration at the chiral center .

Properties

Molecular Formula |

C14H23NO5 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

ditert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3 |

InChI Key |

INVKHBRFFCQICU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified by column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism of action of di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The keto group at the 5-position can form hydrogen bonds with active site residues of enzymes, while the tert-butyl ester groups can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 205524-47-6)

- Key Difference : R-configuration at the chiral center.

- Implications : Enantiomers exhibit distinct interactions in chiral environments, such as asymmetric catalysis or receptor binding. The R-enantiomer is less commonly reported in peptide synthesis but may serve as a control in stereochemical studies .

1-Boc-D-pyroglutamic acid ethyl ester (CAS 128811-48-3)

- Structure : Replaces one tert-butyl group with ethyl.

- This variant is used in synthetic routes requiring selective deprotection .

Positional Isomers and Functional Group Variations

(R)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 1260591-66-9)

- Key Difference : 4-oxo group instead of 5-oxo.

- Reactivity : Alters tautomeric equilibria and hydrogen-bonding capacity. The 4-oxo derivative may exhibit different reactivity in cyclization or nucleophilic addition reactions .

Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate (CAS 108963-96-8)

Substituent-Modified Derivatives

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 400626-71-3)

- Structure : Benzyl ester at position 2.

- Applications: The benzyl group enables hydrogenolysis for selective deprotection, useful in multi-step syntheses.

1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 53100-44-0)

Physicochemical and Functional Comparisons

Research Findings and Case Studies

- Isotope Effects and Tautomerism : In cyclohexene-1,2-dicarboxylate analogs (), tert-butyl groups sterically hinder tautomerism, affecting NMR chemical shifts. This suggests similar steric effects in the target compound could stabilize specific tautomeric forms in catalytic or biological systems .

- Stereochemical Impact : Ethyl and tert-butyl esters in 4-(3-fluoropropyl) derivatives () demonstrate that substituent size influences metabolic stability. The di-tert-butyl variant’s bulk may reduce enzymatic degradation in vivo .

Biological Activity

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a notable compound within the realm of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- A pyrrolidine ring .

- Two carboxylate functional groups .

- Two tert-butyl substituents .

The molecular formula is CHNO with a molecular weight of approximately 285.34 g/mol . The compound's chirality, particularly the (S)-enantiomer, influences its biological activity significantly, making it a valuable compound for various applications in drug design and synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction of pyrrolidine derivatives with tert-butyl esters .

- Use of tert-butyl chloroformate in the presence of bases such as triethylamine to protect the amine group during reactions.

- Multi-step organic synthesis techniques that allow for modifications to enhance biological activity.

Careful control of reaction conditions, including temperature and solvent choice, is critical for optimizing yield and purity .

Biological Activity

This compound exhibits several pharmacological properties that have been explored in various studies:

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine, including this compound, demonstrate promising anticancer effects:

- In vitro studies revealed significant cytotoxicity against A549 human lung adenocarcinoma cells.

- Compounds with structural modifications exhibited varied potency; for instance, certain derivatives reduced A549 cell viability to 66% , indicating substantial anticancer potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- It showed selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

- The structure-dependence of its antimicrobial activity suggests that specific substitutions can enhance efficacy against resistant pathogens .

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer activity against A549 cells with a reduction in viability to 66% using compound derivatives. |

| Study 2 | Showed promising antimicrobial effects against multidrug-resistant Staphylococcus aureus strains. |

| Study 3 | Investigated structure-activity relationships revealing that specific functional groups enhance both anticancer and antimicrobial activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.